molecular formula C16H15NO4S4 B6477640 methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate CAS No. 2640836-21-9

methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B6477640
CAS RN: 2640836-21-9
M. Wt: 413.6 g/mol
InChI Key: UHAJSUFSAJEPAN-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, which is a five-membered heterocyclic compound with sulfur as the heteroatom . This compound is a useful research chemical used in the preparation and synthesis of analogs and derivatives of tenoxicam .


Synthesis Analysis

The synthesis of this compound could involve a condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another possible method could be from Glycine methyl ester hydrochloride and Methyl 3-chlorosulfonylthiophene-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The exact structure would depend on the specific substituents and their positions on the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted melting point of 96-98°C, a predicted boiling point of 452.3±55.0 °C, and a predicted density of 1.438±0.06 g/cm3 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Mechanism of Action

Target of Action

Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science .

Mode of Action

It is known that thiophene derivatives are utilized in industrial chemistry and material science . They play a prominent role in the advancement of organic semiconductors , which suggests that this compound might interact with its targets by influencing electron transfer processes.

Biochemical Pathways

Thiophene-based molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially influence a variety of biochemical pathways related to these biological effects.

Pharmacokinetics

It is known that the compound has a density of 1517±006 g/cm3, a melting point of 123-124 °C, and a boiling point of 4283±550 °C . These properties could potentially influence the compound’s bioavailability.

Result of Action

Given the compound’s potential use in organic electronics , it can be inferred that it may have significant effects on the electrical properties of cells or molecular systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate”, it is recommended to keep it in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

methyl 3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S4/c1-21-16(18)15-14(7-10-23-15)25(19,20)17-8-6-11-4-5-13(24-11)12-3-2-9-22-12/h2-5,7,9-10,17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJSUFSAJEPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate

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